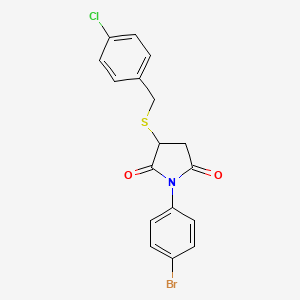

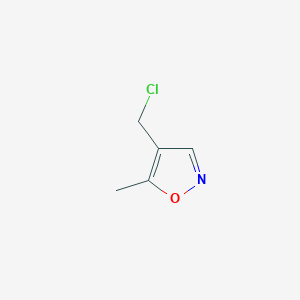

![molecular formula C10H10BrN5OS B2482986 N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329078-69-5](/img/structure/B2482986.png)

N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic aromatic acids or esters, converting them into more complex structures through reactions such as esterification, hydrazide formation, ring closure, and substitution reactions. For example, the synthesis of N-substituted derivatives involves converting benzoic acid into various intermediates, ultimately reacting with N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride to obtain the target compounds (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide often exhibits a folded conformation. Intramolecular and intermolecular hydrogen bonding play a crucial role in stabilizing these structures. For instance, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom, stabilized by N—H⋯N hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds like N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide often include halogenation, nitration, and alkylation. These processes can modify the compound's structure and properties, such as by introducing a divalent sulfur atom bonded to a heterocyclic ring, which significantly alters its chemical behavior (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the applications and handling of these compounds. For example, the synthesis and characterization of BPTES analogs aimed at improving drug-like properties through modifications that enhance aqueous solubility while retaining potency (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are influenced by the compound's functional groups and overall structure. Studies on halogenation reactions, for instance, highlight the electrophilic nature of some reactions and the formation of specific derivatives depending on the conditions and reagents used (Jordan & Markwell, 1978).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Hemolytic Agents

N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides, closely related to the compound , have been synthesized and found to exhibit antimicrobial and hemolytic activity. These compounds, including variants like 6h, show potential against various microbial species and are characterized by less toxicity, making them suitable for biological screening and application trials (Rehman et al., 2016).

Anticancer Agents

Compounds structurally similar to the given chemical, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and evaluated for their anticancer activity. Certain derivatives demonstrated high selectivity and induced apoptosis in human lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019).

Antimicrobial Agents

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamides have been synthesized, showing significant in vitro antibacterial and antifungal activities. These compounds, related to the one , demonstrate the potential for use as antimicrobial agents (Baviskar et al., 2013).

Antioxidant Activity

Pyrazole-acetamide derivatives have shown significant antioxidant activity. Complexes derived from these compounds have been synthesized and characterized, displaying considerable antioxidant properties in vitro. This research indicates the potential of structurally related compounds in antioxidant applications (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBORCDHRBILGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

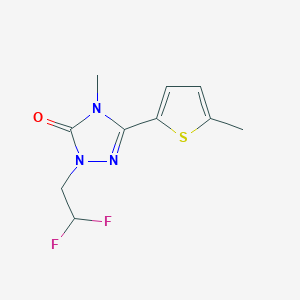

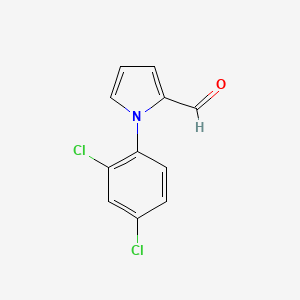

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

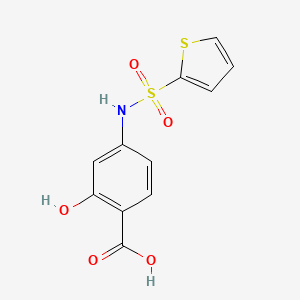

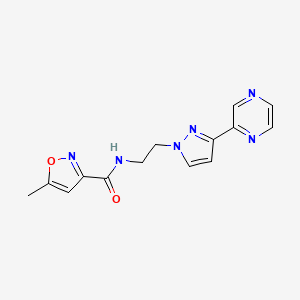

![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)

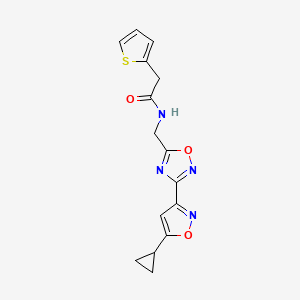

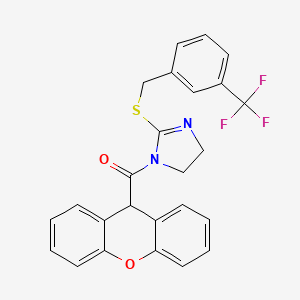

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)

![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)